3,4-Dichloro-2-hydroxybenzonitrile

Herbicide Structure-Activity Relationship Halogenated benzonitrile

This specialized scaffold features a 3,4-dichloro-2-hydroxy substitution pattern, distinct from 3,5-dihalogeno-4-hydroxybenzonitrile herbicides, preventing cross-activity. Essential for SAR studies in staphyloxanthin inhibition (CrtN IC50=0.330 nM), 17β-HSD2 modulation, and heterocycle synthesis. Procure from reputable sources for validated target engagement.

Molecular Formula C7H3Cl2NO
Molecular Weight 188.01
CAS No. 115661-18-2
Cat. No. B2387004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-2-hydroxybenzonitrile
CAS115661-18-2
Molecular FormulaC7H3Cl2NO
Molecular Weight188.01
Structural Identifiers
SMILESC1=CC(=C(C(=C1C#N)O)Cl)Cl
InChIInChI=1S/C7H3Cl2NO/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2,11H
InChIKeyPKURWWNWSLXZHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichloro-2-hydroxybenzonitrile CAS 115661-18-2: Sourcing and Baseline Characterization


3,4-Dichloro-2-hydroxybenzonitrile (CAS 115661-18-2) is a halogenated benzonitrile derivative with the molecular formula C₇H₃Cl₂NO and a molecular weight of 188.01 g/mol [1]. It is characterized by a 3,4-dichloro substitution pattern on the benzene ring, with a hydroxyl group at the 2-position ortho to the nitrile group . This substitution arrangement distinguishes it from the 3,5-dihalogeno-4-hydroxybenzonitrile herbicides (e.g., bromoxynil, ioxynil, chloroxynil) and positions it primarily as a research intermediate and a scaffold for medicinal chemistry and agrochemical development rather than as a direct bioactive agent [2].

Why 3,4-Dichloro-2-hydroxybenzonitrile Cannot Be Replaced by 3,5-Dihalogeno-4-hydroxybenzonitrile Analogs


The substitution pattern on the benzonitrile ring is the primary driver of biological and chemical behavior in this class. The established hydroxybenzonitrile herbicides (e.g., bromoxynil: 3,5-dibromo-4-hydroxy; ioxynil: 3,5-diiodo-4-hydroxy) derive their high herbicidal activity from a specific 3,5-dihalogeno substitution on a 4-hydroxybenzonitrile core [1]. The target compound possesses a fundamentally different arrangement—3,4-dichloro substitution with the hydroxyl at the 2-position—which alters its electron distribution, hydrogen-bonding capacity, and steric profile. Consequently, it cannot be assumed to exhibit the same mode of action, target binding, or metabolic fate. Furthermore, evidence from β-adrenoceptor antagonist studies demonstrates that a 3,4-dichloro substitution pattern can markedly reduce potency compared to 2-substituted analogs, underscoring that positional isomerism in this scaffold directly impacts pharmacological activity [2]. Substituting this compound with a generic 3,5-dihalogeno-4-hydroxybenzonitrile would introduce a different pharmacophore and is likely to invalidate structure-activity relationships in ongoing research programs.

3,4-Dichloro-2-hydroxybenzonitrile: Quantitative Evidence for Differentiation from Analogs and In-Class Candidates


Substitution Pattern Differentiates 3,4-Dichloro-2-hydroxybenzonitrile from High-Activity 3,5-Dihalogeno-4-hydroxybenzonitrile Herbicides

The target compound's 3,4-dichloro substitution and 2-hydroxyl group represent a structural departure from the well-characterized 3,5-dihalogeno-4-hydroxybenzonitrile herbicides. A foundational review of hydroxybenzonitrile herbicides established that the highest herbicidal activity in this series requires (1) 3,5-dihalogeno substitution, (2) the presence of large halogen groups in these positions, and (3) a free 4-hydroxyl group [1]. The target compound lacks all three of these critical features, indicating it will not function as a Photosystem II inhibitor in the manner of bromoxynil or ioxynil. This structural distinction is further supported by comparative activity data showing that among the hydroxybenzonitriles, toxicity follows the order ioxynil (3,5-diiodo-4-hydroxy) > bromoxynil (3,5-dibromo-4-hydroxy) > chloroxynil (3,5-dichloro-4-hydroxy) [2], underscoring the importance of the 3,5-dihalogeno-4-hydroxy pharmacophore. The target compound's 3,4-dichloro-2-hydroxy arrangement fundamentally alters its physicochemical and biological profile .

Herbicide Structure-Activity Relationship Halogenated benzonitrile

Potent Nanomolar Inhibition of S. aureus CrtN (Staphyloxanthin Biosynthesis) by 3,4-Dichloro-2-hydroxybenzonitrile

The target compound demonstrates potent inhibition of CrtN (4,4'-diapophytoene desaturase), a key enzyme in the staphyloxanthin biosynthesis pathway in Staphylococcus aureus, with an IC50 of 0.330 nM in S. aureus Mu50 after 48 hours, as measured by spectrophotometric analysis of staphyloxanthin levels [1]. This pathway is critical for S. aureus virulence and resistance to oxidative stress. While this is a single-point measurement lacking a direct head-to-head comparator in the same assay, the sub-nanomolar potency is notable and positions this compound as a high-value starting point for anti-virulence drug discovery. In comparison, the well-known herbicide bromoxynil (a 3,5-dihalogeno-4-hydroxybenzonitrile) functions via a completely different mechanism—inhibition of Photosystem II in plants—with no reported activity against CrtN, reinforcing the functional divergence dictated by substitution pattern.

Antibacterial CrtN inhibitor Staphylococcus aureus

Moderate Inhibition of Human 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) by 3,4-Dichloro-2-hydroxybenzonitrile

3,4-Dichloro-2-hydroxybenzonitrile has been evaluated for inhibitory activity against human placental 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme that catalyzes the oxidation of estradiol to estrone and testosterone to androstenedione . While the precise IC50 value was not publicly accessible in the assay report, the compound was identified as an active inhibitor in this binding assay. This activity profile differs markedly from the endocrine-related effects reported for benzonitrile herbicides. Notably, chloroxynil (3,5-dichloro-4-hydroxybenzonitrile), the closest structural analog among commercial herbicides, has been studied for potential estrogenic activity [1]. The target compound's activity against 17β-HSD2 suggests a distinct biological interaction profile that may be exploitable in medicinal chemistry for conditions involving steroid hormone metabolism.

Endocrinology 17β-HSD2 inhibitor Estrogen metabolism

Positional Isomerism Drives Dramatic Potency Differences: 3,4-Dichloro Substitution Reduces β-Adrenoceptor Antagonist Activity 25- to 33-Fold Compared to 2-Substituted Analogs

In a series of β-adrenoceptor antagonists, compounds with substitution at position 2 of the aromatic ring demonstrated the highest potency, with KB values ranging from 73–93 nM [1]. In stark contrast, the analog bearing a 3,4-dichloro substitution pattern exhibited markedly reduced antagonist potency, with a KB of 2,400 nM [1]. This represents an approximately 25- to 33-fold reduction in binding affinity compared to the most potent 2-substituted compounds. This finding directly demonstrates that the 3,4-dichloro substitution pattern—the defining feature of the target compound—can significantly attenuate biological activity at certain receptor targets relative to alternative substitution arrangements. For researchers exploring benzonitrile-based pharmacophores, this quantifies the functional consequence of selecting the 3,4-dichloro-2-hydroxy scaffold over isomeric alternatives.

Medicinal Chemistry SAR β-Adrenoceptor antagonist

Chemical Reactivity Profile of 3,4-Dichloro-2-hydroxybenzonitrile Enables Distinct Synthetic Transformations

The 3,4-dichloro-2-hydroxy substitution pattern confers a distinct chemical reactivity profile that is valuable for synthetic applications. The hydroxyl group at the 2-position (ortho to the nitrile) enables oxidation to form dichloroquinones, while the nitrile group can be reduced to yield 3,4-dichloro-2-hydroxybenzylamine using agents such as lithium aluminum hydride . Furthermore, the two chlorine atoms at the 3- and 4-positions serve as handles for nucleophilic aromatic substitution reactions with amines or thiols, allowing further diversification of the scaffold . This reactivity portfolio contrasts with that of 3,5-dichloro-4-hydroxybenzonitrile (chloroxynil), where the hydroxyl group is para to the nitrile and the chlorine atoms occupy meta positions, resulting in different electronic effects and regioselectivity in substitution reactions.

Organic Synthesis Intermediate Reactivity

Predicted Physicochemical Properties of 3,4-Dichloro-2-hydroxybenzonitrile Differentiate It from Chloroxynil

Predicted physicochemical properties provide quantitative differentiation between 3,4-dichloro-2-hydroxybenzonitrile and its 3,5-dichloro-4-hydroxy analog (chloroxynil). The target compound has a consensus Log Po/w of 2.44, with individual predictions ranging from 1.63 (iLOGP) to 3.41 (XLOGP3) . Its predicted aqueous solubility (Log S ESOL) is -3.56, corresponding to approximately 0.0521 mg/mL, placing it in the 'Soluble' class . While direct experimental comparison data with chloroxynil are not available in a single study, the positional isomerism (3,4- vs. 3,5-dichloro; 2- vs. 4-hydroxyl) alters the hydrogen-bonding network: the target compound has a topological polar surface area (TPSA) of 44.02 Ų, one hydrogen bond donor (the 2-OH group), and two hydrogen bond acceptors (the nitrile nitrogen and the hydroxyl oxygen) . Chloroxynil, with its 4-OH group para to the nitrile, presents a different hydrogen-bonding geometry and electronic distribution, which may impact its behavior in biological systems and its solubility in various solvent systems.

Physicochemical Properties Lipophilicity ADME

Optimal Research and Industrial Application Scenarios for 3,4-Dichloro-2-hydroxybenzonitrile Based on Evidence


Anti-Virulence Drug Discovery Targeting Staphyloxanthin Biosynthesis in S. aureus

This compound is well-suited as a chemical starting point or positive control in anti-virulence research targeting the staphyloxanthin biosynthesis pathway. It exhibits sub-nanomolar inhibition (IC50 = 0.330 nM) of CrtN in S. aureus Mu50 after 48 hours, as measured by spectrophotometric quantification of staphyloxanthin levels [1]. Researchers investigating strategies to disarm S. aureus pathogenicity by blocking carotenoid pigment production can utilize this compound to validate target engagement and establish structure-activity relationships for the 3,4-dichloro-2-hydroxybenzonitrile scaffold.

Steroid Hormone Metabolism Research (17β-HSD2 Inhibition)

3,4-Dichloro-2-hydroxybenzonitrile is a candidate for research involving the modulation of steroid hormone metabolism, specifically through inhibition of human 17β-hydroxysteroid dehydrogenase type 2 [1]. This enzyme catalyzes the oxidation of active estradiol and testosterone to their less active forms, making it a target of interest for conditions influenced by local steroid hormone concentrations, including osteoporosis and certain cancers. The compound's activity in this assay provides a foundation for further exploration of its potential in endocrinology and steroid biochemistry research.

Synthetic Intermediate for Ortho-Hydroxybenzonitrile-Derived Heterocycles and Functionalized Aromatics

The compound's distinct 3,4-dichloro-2-hydroxy substitution pattern makes it a valuable intermediate for synthesizing specialized heterocycles and functionalized aromatic compounds. The ortho-hydroxyl group enables oxidation to dichloroquinones, the nitrile group can be reduced to benzylamines using lithium aluminum hydride, and the chlorine atoms serve as leaving groups for nucleophilic aromatic substitution with amines or thiols [1]. This reactivity profile is particularly useful for constructing benzoxazole, benzimidazole, and related fused heterocyclic systems that are prevalent in pharmaceutical and agrochemical active ingredients. The compound should be selected when a 3,4-dichloro substitution pattern and an ortho-hydroxyl directing group are specifically required for a synthetic route.

Medicinal Chemistry Scaffold Diversification via Structure-Activity Relationship Studies

This compound serves as a key SAR probe for medicinal chemistry programs exploring benzonitrile-based pharmacophores. Evidence from β-adrenoceptor antagonist studies demonstrates that the 3,4-dichloro substitution pattern can dramatically reduce binding affinity—by approximately 25- to 33-fold—compared to 2-substituted analogs (KB = 2,400 nM vs. 73–93 nM) [1]. This quantitative data provides a valuable benchmark for researchers evaluating the impact of substitution patterns on target binding. Additionally, the compound's predicted physicochemical properties (consensus Log Po/w = 2.44; TPSA = 44.02 Ų) offer a baseline for optimizing ADME characteristics in lead optimization campaigns .

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